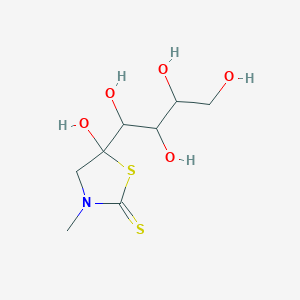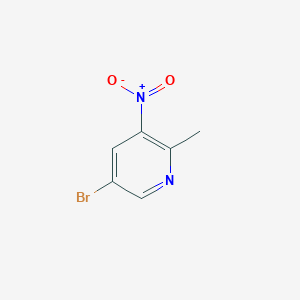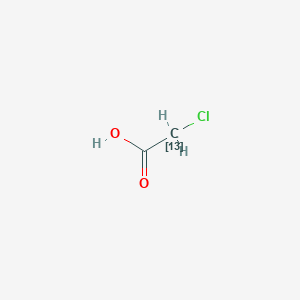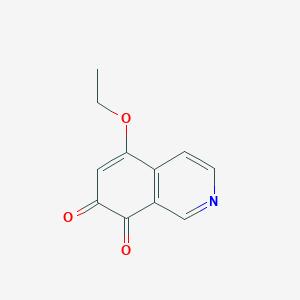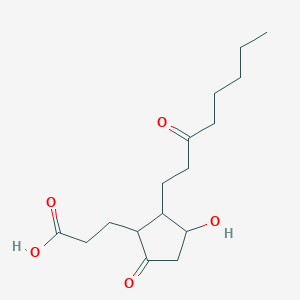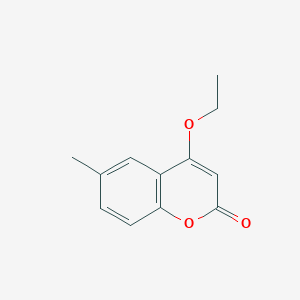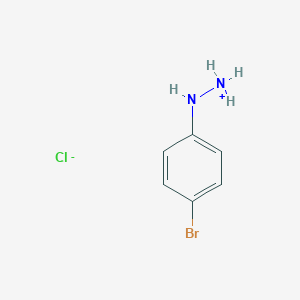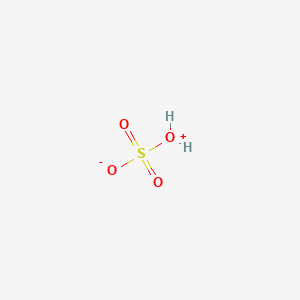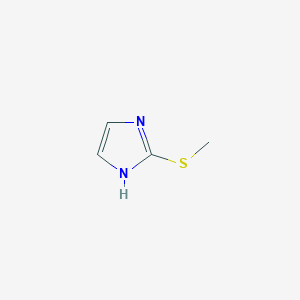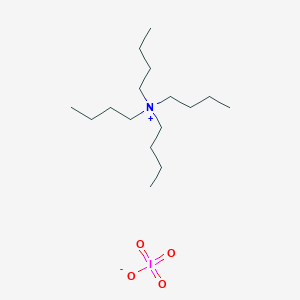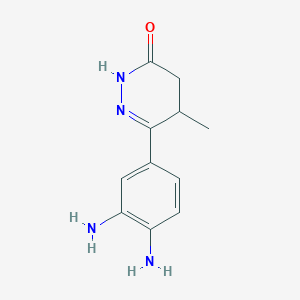
6-(3,4-二氨基苯基)-5-甲基-4,5-二氢吡哒嗪-3(2H)-酮
描述
The compound "6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" is a derivative of the pyridazinone class, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds that have been extensively studied for their potential therapeutic effects, including antihypertensive, antiplatelet, and anti-inflammatory properties [8
科学研究应用
吡哒嗪酮化合物作为 COX-2 抑制剂
吡哒嗪酮衍生物已被确定为有效且选择性的 COX-2 抑制剂,ABT-963 是一个主要示例。该化合物显示出优异的选择性、改善的溶解度、高口服抗炎效力和胃安全性,使其成为治疗与关节炎相关的疼痛和炎症的候选药物 (Asif, 2016)。
抗氧化能力和应用
ABTS/PP 脱色测定法通常用于测量抗氧化能力。本综述讨论了该测定法背后的反应途径,并强调了偶联反应在评估抗氧化剂中的特异性和相关性,提出了在储存和加工过程中跟踪抗氧化系统变化的应用 (Ilyasov 等,2020)。
高能量密度材料
高氮杂环能材料,包括吡嗪和四嗪衍生物,已因其在推进剂、混合炸药和气体发生器中的潜力而被探索。这些材料可以提高燃烧速率,降低敏感性,并提高爆轰性能,突出了它们在能材料中的广泛应用前景 (Yongjin & Shuhong, 2019)。
抗氧化活性的分析方法
本综述对用于确定抗氧化活性的测试提出了批判性的见解,包括它们的机制、适用性和优势与劣势之间的平衡。分析复杂样品中的抗氧化能力对于从食品工程到制药的各个领域至关重要 (Munteanu & Apetrei, 2021)。
属性
IUPAC Name |
3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDHOPIGKDWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392501 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
74150-02-0 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

